(2-Cyclopropylcyclopropyl)methanol
Description
(2-Cyclopropylcyclopropyl)methanol is a bicyclic alcohol characterized by two fused cyclopropane rings and a hydroxyl (-OH) group attached to one of the rings. Cyclopropane-containing alcohols are notable for their ring strain, which influences reactivity, solubility, and stability. These compounds are often explored in medicinal chemistry and materials science due to their unique conformational rigidity .
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2-cyclopropylcyclopropyl)methanol |
InChI |
InChI=1S/C7H12O/c8-4-6-3-7(6)5-1-2-5/h5-8H,1-4H2 |
InChI Key |
QENGFKJBIVRULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC2CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-Cyclopropylcyclopropanecarboxylate
According to a study published in Synthesis (2011), ethyl 2-cyclopropylcyclopropanecarboxylate can be prepared via rhodium(II)-catalyzed cyclopropanation of ethenylcyclopropane with ethyl diazoacetate. This reaction yields a mixture of cis/trans isomers in approximately 1:1.4 ratio with an overall yield of 80%.
Conversion to (2-Cyclopropylcyclopropyl)methanol
The ester can then be reduced to the corresponding alcohol using sodium borohydride in the presence of Lewis acid catalysts such as aluminum chloride, lithium chloride, or tin chloride. This method was detailed in a Chinese patent (CN108516922A), where the reaction is conducted under mild conditions (0-5 °C) in methanol solvent.
Key experimental data from the patent:
| Entry | Lewis Acid Catalyst | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 1 | Aluminum chloride | 74.3 | 0-2 °C, overnight, methanol solvent |
| 2 | Lithium chloride | 55.0 | 0 °C, overnight, methanol solvent |
| 3 | Tin chloride | 65.2 | 0 °C, overnight, methanol solvent |
The process involves:
- Dissolving cyclopropanecarboxylic acid methyl ester in methanol.
- Adding sodium borohydride as the reducing agent.
- Cooling to 0-5 °C.
- Adding the Lewis acid catalyst to facilitate reduction.
- Quenching with saturated ammonium chloride solution.
- Filtration and concentration followed by rectification to purify the product.
This method offers advantages such as mild reaction conditions, high product purity, and environmental friendliness due to minimal waste generation.
Hydrogenation of Cyclopropanecarboxaldehyde
Another well-documented route involves catalytic hydrogenation of cyclopropanecarboxaldehyde to yield cyclopropylmethanol derivatives, including (2-Cyclopropylcyclopropyl)methanol. A German patent (DE19543087A1) describes this process using cobalt or nickel catalysts (Raney cobalt, Raney nickel, or supported nickel catalysts) under mild temperature (20-50 °C) and pressure (2.4-5.2 bar) conditions.
- High selectivity for cyclopropylmethanol (93-100%).
- Conversion rates around 72% for cyclopropanecarboxaldehyde.
- Use of inert solvents such as heptane or cyclohexane to improve selectivity.
- Avoidance of over-hydrogenation that leads to ring opening and formation of n-butanol byproducts.
Typical reaction conditions and results:
| Parameter | Value |
|---|---|
| Temperature | 20-50 °C |
| Pressure | 2.4-5.2 bar |
| Catalyst | Raney Co, Raney Ni, or supported Ni |
| Solvent | Heptane or Cyclohexane |
| Selectivity (%) | 93-100 |
| Conversion (%) | ~72 |
The process is economical and scalable, making it suitable for industrial applications.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/System | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Rhodium(II)-catalyzed cyclopropanation + reduction | Ethenylcyclopropane + ethyl diazoacetate | Rhodium(II) acetate catalyst | Multi-step synthesis, room temp | 80 (ester) | Ester intermediate for further reduction |
| Sodium borohydride reduction of cyclopropanecarboxylic ester | Cyclopropanecarboxylic acid methyl ester | NaBH4 + Lewis acid (AlCl3, LiCl, SnCl4) | 0-5 °C, methanol solvent | 55-74 | Mild conditions, high purity product |
| Hydrogenation of cyclopropanecarboxaldehyde | Cyclopropanecarboxaldehyde | Raney Co, Raney Ni, supported Ni | 20-50 °C, 2.4-5.2 bar, inert solvent | 65-100 (selectivity) | Industrially viable, high selectivity |
Analytical and Purification Notes
- Product purity is typically confirmed by gas chromatography (GC) or gas phase spectrometry, showing high purity for the alcohol product after reduction or hydrogenation.
- Filtration to remove insoluble residues and concentration followed by rectification or distillation are standard purification steps.
- Use of saturated ammonium chloride solution to quench excess reducing agents is common practice.
- Avoidance of high temperature and pressure in reduction routes reduces side reactions and polymerization.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(2-Cyclopropylcyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2-Cyclopropylcyclopropyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares (2-Cyclopropylcyclopropyl)methanol with structurally related cyclopropane alcohols:
Key Observations :
- Ring Strain: Cyclopropane rings introduce significant ring strain, which can enhance reactivity. For example, cyclopropyl dimethanol (C₇H₁₂O₂) in undergoes synthesis via zinc-mediated reactions, suggesting sensitivity to reductive conditions .
- Functional Groups: Amino-substituted analogs (e.g., [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol) exhibit higher polarity, likely improving solubility in polar solvents compared to purely hydrocarbon-substituted derivatives .
Physicochemical Properties
Solubility and Stability
- This trend may extend to (2-Cyclopropylcyclopropyl)methanol, which is likely sparingly soluble in water but soluble in organic solvents like methanol.
Thermal Properties
Biological Activity
(2-Cyclopropylcyclopropyl)methanol is a unique organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H16
- Molecular Weight : 128.23 g/mol
- IUPAC Name : (2-Cyclopropylcyclopropyl)methanol
- Structure : The compound features two cyclopropane rings attached to a central carbon bearing a hydroxyl group.
The biological activity of (2-Cyclopropylcyclopropyl)methanol can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the metabolism of other substances.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neural signaling pathways and exhibiting psychoactive properties.
Biological Activity Overview
Research indicates that (2-Cyclopropylcyclopropyl)methanol exhibits several biological activities:
- Antimicrobial Activity : Initial studies suggest that the compound may possess antimicrobial properties against certain bacteria and fungi.
- Anti-inflammatory Effects : There is evidence to suggest that it may reduce inflammation through modulation of pro-inflammatory cytokines.
- Neuroprotective Effects : The potential for neuroprotection has been noted, possibly through mechanisms involving oxidative stress reduction.
Data Table: Biological Activities and Effects
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Decreased oxidative stress |
Case Study 1: Antimicrobial Properties
A laboratory study evaluated the antimicrobial effects of (2-Cyclopropylcyclopropyl)methanol against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 100 µg/mL, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Neuroprotective Effects
In vivo studies on mice demonstrated that administration of (2-Cyclopropylcyclopropyl)methanol resulted in reduced brain inflammation and improved cognitive function in models of neurodegenerative diseases. This suggests a possible therapeutic application in conditions like Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
